Fexarene

Description

Properties

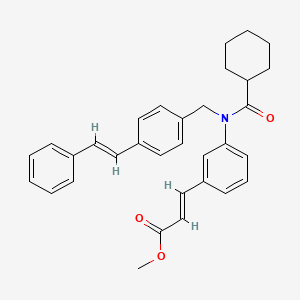

IUPAC Name |

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[(E)-2-phenylethenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33NO3/c1-36-31(34)22-21-27-11-8-14-30(23-27)33(32(35)29-12-6-3-7-13-29)24-28-19-17-26(18-20-28)16-15-25-9-4-2-5-10-25/h2,4-5,8-11,14-23,29H,3,6-7,12-13,24H2,1H3/b16-15+,22-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDFLQVUMCFYRH-DYUKIBRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C=CC3=CC=CC=C3)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)N(CC2=CC=C(C=C2)/C=C/C3=CC=CC=C3)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fexarene's Mechanism of Action on the Farnesoid X Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its modulation presents a promising therapeutic avenue for a range of metabolic diseases, including non-alcoholic steatohepatitis (NASH) and type 2 diabetes. Fexarene, a potent, non-steroidal synthetic agonist, activates FXR with high selectivity. This document provides an in-depth examination of the molecular mechanism of action of this compound on FXR, detailing the signaling cascade, downstream genetic targets, and the experimental methodologies used to elucidate these interactions.

Introduction to FXR and this compound

The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, functions as an endogenous sensor for bile acids.[1][2] Upon activation by ligands, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[3] This binding initiates a transcriptional cascade that governs a wide array of metabolic processes.

This compound is a synthetic, non-steroidal FXR agonist developed through combinatorial chemistry.[4][5] It is part of a class of benzopyran-derived compounds that includes the well-studied agonist Fexaramine. This compound and its analogs exhibit high potency and selectivity for FXR, with an affinity approximately 100-fold greater than that of endogenous bile acids like chenodeoxycholic acid (CDCA).[1] A key characteristic of these compounds, particularly when administered orally, is their intestine-restricted activity, which triggers distinct downstream signaling pathways compared to systemic FXR agonists, offering potential therapeutic benefits by minimizing hepatic side effects.[4][5][6]

Molecular Mechanism of Action

The activation of FXR by this compound is a multi-step process involving ligand binding, conformational changes, cofactor recruitment, and DNA binding to modulate gene expression.

2.1. Ligand Binding and Receptor Activation

This compound binds directly to the Ligand Binding Domain (LBD) of FXR. The LBD is a hydrophobic cavity, and the binding of this compound, which is larger than natural bile acids, fills this pocket more effectively, creating numerous stable van der Waals contacts.[1] This interaction induces a significant conformational change in the receptor, particularly in the C-terminal Activation Function-2 (AF-2) domain, which contains helix 12. The repositioning of helix 12 is a critical step that facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins.[7]

2.2. Cofactor Recruitment and Heterodimerization

The conformational shift upon this compound binding creates a stable binding surface for coactivator proteins, which contain LXXLL motifs. A key coactivator recruited by the this compound-FXR complex is the Steroid Receptor Coactivator-1 (SRC-1).[4][5][7] The activated this compound-FXR monomer then forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer is the transcriptionally active complex.[3][7]

2.3. DNA Binding and Gene Transcription

The FXR/RXR heterodimer translocates to the nucleus and binds to FXREs, typically organized as inverted repeats separated by a single nucleotide (IR-1), within the regulatory regions of target genes.[3] This binding, along with the recruited coactivator complex, initiates the transcription of a suite of genes involved in metabolic regulation.

Quantitative Data: Agonist Potency

This compound and its analogs are highly potent FXR agonists. Their efficacy is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response.

| Compound | Agonist Type | Target | Assay Type | EC50 | Reference |

| This compound | Synthetic, Non-steroidal | FXR | Cell-based Reporter | 0.036 µM (36 nM) | [4][5] |

| Fexaramine | Synthetic, Non-steroidal | FXR | Cell-based Reporter | 0.025 µM (25 nM) | [4][5][7] |

| Fexaramine | Synthetic, Non-steroidal | FXR | Coactivator (SRC-1) Recruitment | 0.255 µM (255 nM) | [4][5][7] |

| GW4064 | Synthetic, Non-steroidal | FXR | Cell-based Reporter | ~0.090 µM (90 nM) | [4][5] |

| CDCA | Natural Bile Acid | FXR | Coactivator Recruitment | ~8.3 µM (8300 nM) | [8] |

Downstream Genetic Targets and Physiological Consequences

Activation of FXR by this compound, particularly in the intestine, initiates a cascade of gene expression changes that lead to systemic metabolic benefits.

Key Intestinal Target Genes:

-

Fibroblast Growth Factor 15 (FGF15; FGF19 in humans): Markedly upregulated by intestinal FXR activation. FGF15 is an endocrine hormone that enters circulation and signals in the liver to suppress the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[4][5][6] This is a primary mechanism for maintaining bile acid homeostasis.

-

Small Heterodimer Partner (SHP; encoded by Nr0b2): A key transcriptional repressor induced by FXR that also contributes to the suppression of CYP7A1 in the liver.[1][4][5][6]

-

Ileal Bile Acid Binding Protein (IBABP; encoded by Fabp6): Facilitates the transport of bile acids within enterocytes.[4][5][6]

-

Organic Solute Transporter α/β (OSTα/β; encoded by Slc51a/b): Responsible for exporting bile acids from enterocytes into the portal circulation.[4][5][6]

Systemic Effects of Intestine-Restricted Activation: Oral administration of this compound's analog, Fexaramine, has been shown in animal models to confine FXR activation primarily to the gut, leading to beneficial systemic effects without direct hepatic FXR engagement.[4][5][6]

-

Improved Metabolic Profile: In diet-induced obese (DIO) mice, oral Fexaramine treatment reduced weight gain, decreased overall fat mass, and lowered serum levels of glucose, insulin, leptin, and cholesterol.[6]

-

Enhanced Energy Expenditure: Fexaramine treatment increases core body temperature and energy expenditure by promoting the "browning" of white adipose tissue (WAT) and activating thermogenesis in brown adipose tissue (BAT).[6][9] This is linked to increased β-adrenergic signaling and lipolysis.[6]

-

Improved Hepatic Insulin Sensitivity: Despite its limited direct action on the liver, the intestine-liver signaling axis initiated by Fexaramine (via FGF15) leads to reduced hepatic steatosis, decreased expression of gluconeogenic and lipogenic genes, and improved insulin-mediated suppression of hepatic glucose production.[6]

Key Experimental Protocols

The mechanism of this compound on FXR has been elucidated through a combination of in vitro and in vivo experimental techniques.

5.1. Cell-Based Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate FXR-mediated transcription.

-

Principle: A host cell line (e.g., HepG2) is co-transfected with two plasmids. The first plasmid expresses a chimeric receptor consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the human FXR ligand-binding domain (LBD). The second is a reporter plasmid containing multiple copies of the GAL4 binding site upstream of a promoter driving a luciferase gene. When an agonist like this compound binds to the FXR-LBD, the chimera activates transcription of the luciferase gene, producing a measurable light signal.[10]

-

Methodology:

-

Cell Culture & Transfection: Plate HepG2 cells in a multi-well plate. Co-transfect the cells with the GAL4-FXR-LBD expression plasmid and the pG5-luciferase reporter plasmid.

-

Compound Treatment: After 24 hours, replace the medium with a medium containing various concentrations of this compound, a positive control (e.g., GW4064), and a vehicle control.

-

Incubation: Incubate the cells for 16-24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the EC50 value.

-

5.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay directly measures the ligand-dependent interaction between the FXR-LBD and a coactivator peptide.

-

Principle: The assay uses a purified, tagged FXR-LBD (e.g., GST-FXR-LBD) and a biotinylated coactivator peptide (e.g., from SRC-1). The LBD is labeled with a donor fluorophore (e.g., Terbium cryptate) via an anti-tag antibody, and the peptide is labeled with an acceptor fluorophore (e.g., d2) via streptavidin. In the presence of an agonist like this compound, the LBD binds the peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of acceptor to donor emission is the TR-FRET signal.[11]

-

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing the Terbium-labeled anti-tag antibody, streptavidin-d2, GST-FXR-LBD, and the biotinylated coactivator peptide.

-

Compound Addition: Dispense the test compound (this compound) at various concentrations into a microplate.

-

Reaction Incubation: Add the reagent mixture to the wells and incubate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

-

Signal Reading: Read the plate on a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the ligand concentration to determine the EC50 for coactivator recruitment.

-

5.3. In Vivo Studies in Murine Models

Animal models are crucial for understanding the physiological effects of this compound's action on FXR.

-

Principle: To assess the systemic metabolic effects and differentiate between intestinal and hepatic activation, this compound is administered to mice, often those on a high-fat diet (HFD) to induce an obese, pre-diabetic phenotype.

-

Methodology:

-

Animal Model: Use C57BL/6J mice placed on a 60% high-fat diet for several weeks to induce obesity and metabolic syndrome.

-

Compound Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control daily via oral (p.o.) gavage or intraperitoneal (i.p.) injection for a chronic period (e.g., 5 weeks).

-

Metabolic Phenotyping: Monitor body weight, food intake, and perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at regular intervals.

-

Tissue and Blood Collection: At the end of the study, collect blood to measure serum levels of glucose, insulin, lipids, and this compound itself. Harvest tissues (intestine, liver, adipose, kidney) for analysis.

-

Gene Expression Analysis: Isolate RNA from tissues and perform quantitative real-time PCR (qRT-PCR) or Northern blotting to measure the expression levels of FXR target genes (e.g., Nr0b2, Fgf15, Cyp7a1).

-

Histology: Fix and stain tissue sections (e.g., with H&E) to assess lipid accumulation in the liver (steatosis) and adipocyte morphology.

-

Conclusion

This compound is a potent and selective non-steroidal agonist of the Farnesoid X Receptor. Its mechanism of action follows the classical pathway of nuclear receptor activation: ligand binding to the LBD, conformational change, coactivator recruitment, heterodimerization with RXR, and binding to FXREs to regulate target gene transcription. A defining feature of this compound and its analogs is the potential for intestine-restricted activity, which initiates an endocrine signaling cascade via FGF15. This gut-specific action leads to profound systemic benefits, including weight loss, improved glucose homeostasis, and enhanced energy expenditure in preclinical models, positioning this compound as a valuable tool for metabolic research and a lead structure for the development of novel therapeutics for metabolic diseases.

References

- 1. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tissue-specific Function of Farnesoid X Receptor in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. besjournal.com [besjournal.com]

- 11. bpsbioscience.com [bpsbioscience.com]

Fexaramine's Affinity for the Farnesoid X Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fexaramine's binding affinity to the Farnesoid X Receptor (FXR), a critical nuclear receptor in metabolic regulation. This document details the quantitative binding data, the experimental methodologies used for its determination, and the underlying signaling pathways.

Core Quantitative Data: Fexaramine-FXR Binding Affinity

Fexaramine is a potent and selective agonist for the Farnesoid X Receptor.[1][2][3][4] Its high affinity and selectivity make it a valuable tool for researchers studying FXR signaling and a potential therapeutic agent for metabolic diseases. The key quantitative measure of its activity is the half-maximal effective concentration (EC50), which represents the concentration of Fexaramine required to elicit 50% of the maximal response.

| Parameter | Value | Assay Type | Notes |

| EC50 | 25 nM | Cell-based reporter assay | This value indicates the concentration at which Fexaramine activates FXR-mediated gene transcription by 50%.[1][2][3][4] |

| Selectivity | High | Not Applicable | Fexaramine shows no significant activity at other nuclear receptors, including hRXRα, hPPARα, hPPARγ, hPPARδ, mPXR, hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, and hVDR.[1][3][5] |

Farnesoid X Receptor (FXR) Signaling Pathway

The Farnesoid X Receptor is a ligand-activated transcription factor that plays a central role in bile acid, lipid, and glucose metabolism.[6][7] Upon binding by an agonist such as Fexaramine, FXR undergoes a conformational change, leading to a cascade of downstream events that regulate gene expression.

Figure 1: Fexaramine activation of the FXR signaling pathway.

Experimental Protocols

The determination of Fexaramine's binding affinity to FXR relies on sophisticated in vitro assays. The most common and robust methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and cell-based reporter gene assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the direct interaction between Fexaramine, FXR, and a coactivator peptide. The principle relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity, which occurs when the FXR-coactivator complex is formed in the presence of an agonist.

Figure 2: General workflow for a TR-FRET based FXR binding assay.

Detailed Methodology:

-

Reagent Preparation:

-

The Ligand Binding Domain (LBD) of FXR is typically expressed as a fusion protein with a donor fluorophore, often a terbium (Tb) or europium (Eu) chelate.

-

A peptide sequence from a known coactivator, such as Steroid Receptor Coactivator-1 (SRC-1), containing the LXXLL motif, is labeled with an acceptor fluorophore (e.g., fluorescein or a cyanine dye).

-

Fexaramine is serially diluted to create a concentration gradient.

-

-

Assay Procedure:

-

The donor-labeled FXR-LBD, acceptor-labeled coactivator peptide, and varying concentrations of Fexaramine are added to the wells of a microplate.

-

The plate is incubated to allow the components to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

The plate is read using a TR-FRET-capable plate reader, which excites the donor fluorophore and measures the emission from both the donor and acceptor fluorophores at specific wavelengths.

-

The ratio of the acceptor signal to the donor signal is calculated. An increase in this ratio indicates FRET, signifying the formation of the FXR-coactivator complex induced by Fexaramine.

-

The TR-FRET ratio is plotted against the logarithm of the Fexaramine concentration, and the EC50 value is determined from the resulting dose-response curve.

-

Cell-Based Reporter Gene Assay

This assay measures the functional consequence of Fexaramine binding to FXR within a cellular context, specifically the activation of gene transcription.

Detailed Methodology:

-

Cell Culture and Transfection:

-

A suitable mammalian cell line (e.g., HEK293T or HepG2) is cultured in appropriate media.

-

The cells are co-transfected with two plasmids:

-

An expression vector containing the full-length human FXR gene.

-

A reporter vector containing a luciferase gene under the control of a promoter with multiple copies of an FXR Response Element (FXRE).

-

-

A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency and cell viability.

-

-

Compound Treatment:

-

After transfection, the cells are treated with varying concentrations of Fexaramine or a vehicle control.

-

-

Luciferase Assay:

-

Following an incubation period to allow for gene transcription and protein expression, the cells are lysed.

-

Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

The firefly luciferase signal (from the FXRE-reporter) is normalized to the Renilla luciferase signal (from the control reporter).

-

-

Data Analysis:

-

The normalized luciferase activity is plotted against the Fexaramine concentration.

-

The EC50 value is calculated from the resulting dose-response curve, representing the concentration of Fexaramine that produces 50% of the maximum transcriptional activation.

-

Conclusion

Fexaramine is a well-characterized, potent, and selective FXR agonist with a consistent EC50 of 25 nM as determined by robust in vitro assays. The detailed understanding of its interaction with the FXR signaling pathway and the established experimental protocols for its characterization provide a solid foundation for its use in basic research and drug development programs targeting metabolic diseases.

References

Fexarene (CAS 574013-68-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexarene, with the CAS number 574013-68-6, is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose homeostasis.[2][3] As a ligand-activated transcription factor, FXR forms a heterodimer with the Retinoid X Receptor (RXR) to modulate the expression of target genes.[3] The therapeutic potential of FXR agonists is being actively explored for a range of metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the properties of this compound, including its mechanism of action, relevant experimental protocols, and key signaling pathways.

Chemical and Physical Properties

This compound is a synthetic, non-steroidal molecule. While a comprehensive experimental characterization of all its physicochemical properties is not publicly available, the following information has been compiled from various sources.

| Property | Value | Source |

| CAS Number | 574013-68-6 | [1] |

| Molecular Formula | C32H33NO3 | N/A |

| Molecular Weight | 479.61 g/mol | [1] |

| EC50 (FXR) | 36 nM | [1] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Store at -20°C | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the activation of the Farnesoid X Receptor (FXR). Upon binding, this compound induces a conformational change in the FXR protein, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene transcription.[3]

The primary signaling cascade initiated by this compound-mediated FXR activation involves the regulation of genes critical for bile acid synthesis and transport. A key target gene is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[2] FXR activation induces the expression of SHP, which in turn inhibits the activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α). This inhibition leads to the downregulation of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[5][6]

In the intestine, FXR activation by this compound can induce the expression of Fibroblast Growth Factor 15 (FGF15 in rodents) or its human ortholog FGF19.[2] FGF15/19 is secreted into the portal circulation and acts on hepatocytes to suppress CYP7A1 expression through a pathway involving the FGF receptor 4 (FGFR4) and the activation of downstream signaling kinases like JNK and ERK.[5][7]

This compound-Activated FXR Signaling Pathway

Caption: this compound-activated FXR signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize FXR agonists like this compound.

FXR Activation Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate FXR in a cell-based system.

Objective: To determine the EC50 of this compound for FXR activation.

Materials:

-

HEK293T or HepG2 cells

-

Dual-Luciferase Reporter Assay System

-

FXR expression plasmid

-

FXRE-driven luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Methodology:

-

Cell Seeding: Seed HEK293T or HepG2 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-driven firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., GW4064).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow for FXR Luciferase Reporter Assay

Caption: Workflow for FXR luciferase reporter assay.

Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This protocol measures the change in mRNA levels of FXR target genes in response to this compound treatment.

Objective: To confirm FXR target gene regulation (e.g., SHP induction, CYP7A1 repression) by this compound in a cellular or in vivo model.

Materials:

-

Hepatocytes (e.g., primary human hepatocytes or HepG2 cells) or liver tissue from animal models

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Methodology:

-

Cell/Tissue Treatment: Treat cultured hepatocytes with this compound at various concentrations for a specified time (e.g., 24 hours). For in vivo studies, administer this compound to animals and collect liver tissue at a designated time point.

-

RNA Extraction: Isolate total RNA from the cells or tissue using a commercial RNA extraction kit, following the manufacturer's protocol. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

-

qPCR: Set up the qPCR reactions using a suitable master mix, primers for the target and housekeeping genes, and the synthesized cDNA as a template.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression of the target genes in this compound-treated samples relative to vehicle-treated controls, normalized to the housekeeping gene.

In Vivo Studies

Conclusion

This compound is a valuable research tool for investigating the role of FXR in various physiological and pathological processes. Its potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of FXR activation. The experimental protocols outlined in this guide provide a framework for the characterization of this compound and other FXR modulators. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound in relevant disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Tissue-specific Farnesoid X Receptor in Suppressing the Expression of Genes in Bile-acid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Significance and Mechanism of CYP7a1 Gene Regulation during the Acute Phase of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesoid X receptor (FXR) as a potential therapeutic target for lung diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Fexarene: A Technical Guide to a Potent Farnesoid X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexarene is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis. Discovered through the screening of a combinatorial chemical library, this compound exhibits high affinity for FXR, with a reported half-maximal effective concentration (EC50) in the nanomolar range. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for relevant assays, a summary of quantitative data, and visualizations of the associated signaling pathways and experimental workflows to support further research and drug development efforts.

Discovery and Overview

This compound was identified as a high-affinity ligand for the Farnesoid X Receptor (FXR) from a focused library of 94 novel compounds.[1] The discovery was part of a broader effort to develop non-steroidal FXR agonists with improved therapeutic profiles over endogenous bile acids. This compound, along with its analogs Fexaramine and Fexarine, emerged from this screening as potent activators of FXR.[1]

Synthesis of this compound

While the seminal publication by Downes et al. (2003) describes the discovery of this compound from a combinatorial library, the detailed synthetic route for the entire library, including this compound, was to be reported in a separate publication. At present, a specific, step-by-step protocol for the synthesis of this compound is not publicly available in the searched literature. However, the general approach involved the systematic optimization of a prototypical benzopyran-based scaffold.[2] The synthesis would have likely involved multi-step organic chemistry techniques to generate the final library of compounds for screening.

Biological Activity and Quantitative Data

This compound is a potent and selective agonist of the Farnesoid X Receptor. Its biological activity has been characterized through various in vitro assays, which are detailed in the experimental protocols section. The primary quantitative measure of its potency is its half-maximal effective concentration (EC50).

| Compound | EC50 (nM) | Assay Type | Reference |

| This compound | 36 | Cell-based FXR Activation Assay | [1] |

| Fexaramine | 25 | Cell-based FXR Activation Assay | [1] |

| Fexarine | 38 | Cell-based FXR Activation Assay | [1] |

| GW4064 (Control) | ~90 | Cell-based FXR Activation Assay | [2] |

Table 1: Quantitative Comparison of FXR Agonists

Mechanism of Action: FXR Signaling Pathway

As an agonist of the Farnesoid X Receptor, this compound modulates the transcription of numerous genes involved in bile acid metabolism and transport, lipid and glucose homeostasis, and inflammation. Upon binding to this compound, FXR undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their expression.

Experimental Protocols

Cell-Based FXR Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate FXR and induce the expression of a reporter gene.

Materials:

-

HEK293T cells

-

FXR expression plasmid

-

FXRE-luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Transfection reagent

-

This compound (and other test compounds)

-

GW4064 (positive control)

-

DMSO (vehicle control)

-

96-well white, clear-bottom assay plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Cell Plating: After 24 hours of transfection, trypsinize and seed the cells into 96-well plates at a density of 1-2 x 10^4 cells per well. Allow cells to attach for at least 4 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control (GW4064) in DMEM. The final DMSO concentration should be kept below 0.1%. Replace the cell culture medium with the medium containing the test compounds. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Remove the medium from the wells. Wash the cells once with phosphate-buffered saline (PBS). Add luciferase assay lysis buffer and incubate according to the manufacturer's protocol. Add the luciferase substrate and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay measures the ligand-dependent interaction between FXR and a coactivator peptide.

Materials:

-

GST-tagged FXR Ligand Binding Domain (LBD)

-

Fluorescently labeled coactivator peptide (e.g., from SRC-1)

-

Terbium (Tb)-labeled anti-GST antibody

-

Assay buffer

-

This compound (and other test compounds)

-

GW4064 (positive control)

-

DMSO (vehicle control)

-

384-well low-volume black plates

-

TR-FRET-compatible plate reader

Protocol:

-

Reagent Preparation: Prepare solutions of GST-FXR-LBD, fluorescently labeled coactivator peptide, and Tb-anti-GST antibody in assay buffer at the desired concentrations.

-

Compound Addition: Dispense serial dilutions of this compound, positive control, and vehicle control into the wells of a 384-well plate.

-

Protein Addition: Add the GST-FXR-LBD to the wells containing the compounds and incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Detection Reagent Addition: Add a pre-mixed solution of the fluorescently labeled coactivator peptide and the Tb-anti-GST antibody to all wells.

-

Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a time delay (e.g., 100 µs).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the Farnesoid X Receptor. Its high potency and selectivity make it a lead compound for the potential development of therapeutics for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), dyslipidemia, and type 2 diabetes. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety. This guide provides the foundational information and methodologies to support these future research endeavors.

References

Fexaramine: A Deep Dive into a Gut-Restricted FXR Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramine is a potent and highly selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a critical nuclear receptor in regulating bile acid, lipid, and glucose homeostasis. What sets Fexaramine apart is its remarkable gut-restricted activity. When administered orally, it primarily acts on FXR in the intestinal tract with minimal systemic exposure, offering a promising therapeutic strategy with a potentially favorable safety profile. This targeted action initiates a signaling cascade, most notably inducing the production of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19), which then acts as a systemic signal to mediate metabolic benefits. This in-depth guide explores the core pharmacology of Fexaramine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Introduction to Fexaramine and the Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor predominantly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid metabolism. Upon activation by endogenous bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the expression of genes involved in bile acid synthesis, transport, and detoxification, as well as lipid and glucose metabolism.

Fexaramine emerged from combinatorial chemistry efforts as a synthetic, non-bile acid FXR agonist with significantly higher affinity than endogenous ligands.[1][2] Its chemical structure is distinct from steroidal FXR agonists, contributing to its unique pharmacological profile. A key characteristic of Fexaramine is its limited absorption from the gastrointestinal tract, leading to a gut-restricted mode of action that mitigates the risk of systemic side effects associated with other FXR agonists.[3][4]

Quantitative Pharmacological Profile

The efficacy and selectivity of Fexaramine have been characterized in various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Fexaramine Potency at the Farnesoid X Receptor (FXR)

| Parameter | Value | Assay Type | Reference |

| EC50 | 25 nM | Cell-based reporter gene assay | [5][6] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Selectivity Profile of Fexaramine

Fexaramine has been shown to be highly selective for FXR, with no significant activity at other related nuclear receptors at therapeutic concentrations.

| Receptor | Activity | Reference |

| hRXRα | No activity | |

| hPPARα | No activity | |

| hPPARγ | No activity | |

| hPPARδ | No activity | |

| mPXR | No activity | |

| hPXR | No activity | |

| hLXRα | No activity | |

| hTRβ | No activity | |

| hRARβ | No activity | |

| mCAR | No activity | |

| mERRγ | No activity | |

| hVDR | No activity |

h: human, m: mouse. The lack of specific IC50 or Ki values in the public domain for these off-targets indicates high selectivity, with activity likely being negligible at concentrations where Fexaramine potently activates FXR.

Mechanism of Action: A Gut-Liver Axis

Fexaramine's primary mechanism of action involves the activation of FXR in the enterocytes of the small intestine. This initiates a signaling cascade that has both local and systemic effects, primarily mediated by the induction of FGF15.

References

- 1. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fexaramine - Wikipedia [en.wikipedia.org]

- 3. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of the intestinal bile acid/farnesoid X receptor/fibroblast growth factor 15 axis improves alcoholic liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Core Signaling Cascades of Fexaramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramine, a potent and selective agonist of the Farnesoid X Receptor (FXR), has emerged as a significant investigational compound in the landscape of metabolic and inflammatory diseases. Its unique mechanism of action, primarily centered on the gut-restricted activation of FXR, offers a promising therapeutic strategy with minimized systemic side effects. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by Fexaramine, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Introduction: Fexaramine and the Farnesoid X Receptor (FXR)

Fexaramine is a synthetic, non-steroidal FXR agonist. Unlike other FXR agonists, Fexaramine is designed to have minimal systemic absorption, thereby concentrating its activity within the gastrointestinal tract. FXR is a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis, as well as modulating inflammatory responses and maintaining intestinal barrier integrity. Upon activation by Fexaramine, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.

Core Downstream Signaling Pathways of Fexaramine

The downstream effects of Fexaramine are multifaceted, stemming from the transcriptional regulation of a diverse set of genes. The primary signaling pathways influenced by Fexaramine-mediated FXR activation are detailed below.

Bile Acid Homeostasis

A cornerstone of Fexaramine's mechanism is the regulation of bile acid synthesis and circulation. In the ileum, Fexaramine-activated FXR induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).

-

Induction of FGF19/15: Fexaramine binds to and activates FXR in enterocytes.

-

Transcriptional Activation: The FXR/RXR heterodimer binds to the FXRE in the FGF19/15 promoter, initiating transcription.

-

FGF19/15 Secretion: FGF19/15 is secreted into the portal circulation.

-

Hepatic Signaling: FGF19/15 travels to the liver and binds to its receptor complex, FGFR4/β-Klotho.

-

Repression of Bile Acid Synthesis: This binding event activates a signaling cascade that ultimately represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.

Simultaneously, FXR activation in enterocytes upregulates the expression of the apical sodium-dependent bile acid transporter (ASBT) and the organic solute transporter α/β (OSTα/β), which are involved in bile acid reabsorption. In the liver, FXR directly induces the expression of the Bile Salt Export Pump (BSEP), facilitating the excretion of bile acids into the bile.

Figure 1: Fexaramine-induced FGF19 signaling pathway in bile acid homeostasis.

Lipid and Glucose Metabolism

Fexaramine's influence extends to the regulation of lipid and glucose metabolism, primarily through FXR-mediated transcriptional changes.

-

Lipid Metabolism:

-

Decreased Triglyceride Synthesis: FXR activation represses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenic genes such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).

-

Increased Fatty Acid Oxidation: FXR induces the expression of Peroxisome Proliferator-Activated Receptor α (PPARα), which in turn upregulates genes involved in fatty acid β-oxidation.

-

Increased VLDL Clearance: FXR activation leads to increased expression of apolipoprotein C-II (ApoC-II) and decreased expression of apolipoprotein C-III (ApoC-III), resulting in enhanced lipoprotein lipase activity and clearance of very-low-density lipoprotein (VLDL) triglycerides.

-

-

Glucose Metabolism:

-

Improved Insulin Sensitivity: By reducing hepatic lipid accumulation and inflammation, Fexaramine indirectly improves insulin signaling.

-

Regulation of Gluconeogenesis: FXR activation has been shown to repress the expression of key gluconeogenic enzymes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).

-

Figure 2: Fexaramine's impact on lipid and glucose metabolism.

Anti-inflammatory and Intestinal Barrier Function

In the intestine, Fexaramine exerts potent anti-inflammatory effects and enhances the integrity of the intestinal barrier.

-

Inhibition of NF-κB Signaling: FXR activation physically interacts with and antagonizes the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). This interaction prevents the transcription of NF-κB target genes, including pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

Enhancement of Intestinal Barrier Integrity: FXR activation upregulates the expression of genes involved in maintaining the intestinal epithelial barrier, such as junctional adhesion molecule A (JAM-A) and occludin. This helps to prevent the translocation of bacterial products, such as lipopolysaccharide (LPS), from the gut into the circulation, thereby reducing systemic inflammation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of Fexaramine.

Table 1: Effects of Fexaramine on Gene Expression in a Mouse Model of Diet-Induced Obesity

| Gene | Fold Change (Fexaramine vs. Vehicle) | Tissue |

| FGF15 | + 15.2 | Ileum |

| CYP7A1 | - 3.8 | Liver |

| SREBP-1c | - 2.5 | Liver |

| PPARα | + 2.1 | Liver |

| TNF-α | - 1.8 | Ileum |

Table 2: Metabolic Parameters in Fexaramine-Treated db/db Mice

| Parameter | Vehicle | Fexaramine (100 mg/kg) | % Change |

| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 210 ± 18 | -40% |

| Plasma Triglycerides (mg/dL) | 280 ± 30 | 150 ± 20 | -46% |

| Body Weight Gain (g) | 12.5 ± 1.8 | 6.2 ± 1.1 | -50% |

Experimental Protocols

In Vivo Mouse Model of Diet-Induced Obesity

-

Animal Model: Male C57BL/6J mice, 8 weeks of age.

-

Diet: High-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.

-

Treatment: Fexaramine (100 mg/kg) or vehicle (0.5% carboxymethylcellulose) administered daily by oral gavage for 4 weeks.

-

Metabolic Phenotyping: Body weight, food intake, fasting blood glucose, and plasma lipids were measured weekly.

-

Gene Expression Analysis: At the end of the treatment period, tissues (liver, ileum) were harvested for RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of target gene expression.

Figure 3: Experimental workflow for the in vivo mouse study.

Luciferase Reporter Assay for FXR Activation

-

Cell Line: HEK293T cells.

-

Plasmids: Co-transfection with a full-length human FXR expression vector, an RXR expression vector, and a luciferase reporter plasmid containing multiple copies of an FXRE upstream of the luciferase gene. A β-galactosidase expression vector is co-transfected for normalization.

-

Treatment: Cells are treated with varying concentrations of Fexaramine or a vehicle control for 24 hours.

-

Luciferase Assay: Cell lysates are assayed for luciferase and β-galactosidase activity.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity to control for transfection efficiency.

Conclusion

Fexaramine represents a novel therapeutic approach by selectively targeting gut-restricted FXR. Its downstream signaling pathways converge to improve metabolic homeostasis, reduce inflammation, and enhance intestinal barrier function. The data presented in this guide underscore the potential of Fexaramine as a treatment for a range of metabolic and inflammatory disorders. Further research and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in humans.

Fexaramine's intricate Dance with Hepatocytes: An In-depth Technical Guide to Target Gene Regulation

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms underpinning the regulation of target genes in hepatocytes by Fexaramine, a potent farnesoid X receptor (FXR) agonist. While Fexaramine's primary action is localized to the intestine, its influence extends to the liver, orchestrating a complex signaling cascade that profoundly impacts hepatic gene expression. This document provides a comprehensive overview of the signaling pathways, quantitative data on gene regulation, and detailed experimental protocols to facilitate further research and drug development in this area.

Core Mechanism: The Gut-Liver Axis and Indirect Hepatic Gene Regulation

Fexaramine, as an intestine-restricted FXR agonist, does not directly engage with hepatocytes to a significant extent. Instead, its primary mechanism of action on the liver is indirect, mediated through the gut-liver axis . Upon oral administration, Fexaramine activates FXR in the enterocytes of the ileum. This activation potently induces the expression and secretion of Fibroblast Growth Factor 15 (FGF15) in rodents and its human ortholog, Fibroblast Growth Factor 19 (FGF19).[1][2][3] FGF15/19 is then released into the portal circulation, travels to the liver, and acts as a key endocrine signal, binding to its cognate receptor complex on the surface of hepatocytes.[1][3]

The hepatic receptor for FGF15/19 is a complex consisting of a Fibroblast Growth Factor Receptor (FGFR4) and the co-receptor β-Klotho.[1][3] The binding of FGF15/19 to this complex initiates a cascade of intracellular signaling events that ultimately culminate in the modulation of a specific set of hepatic genes. This indirect mechanism allows for a targeted and potent regulation of liver metabolism without the systemic effects of a direct-acting FXR agonist.

Signaling Pathways in Hepatocytes Activated by Fexaramine-Induced FGF15/19

The arrival of FGF15/19 at the hepatocyte surface triggers a series of well-defined signaling pathways. These pathways are central to understanding how Fexaramine ultimately influences gene expression in the liver.

The FGFR4-MAPK/ERK Pathway

A primary signaling route activated by the FGF15/19-FGFR4 interaction is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.[4][5] Upon FGF19 binding, FGFR4 undergoes dimerization and autophosphorylation, leading to the recruitment of adaptor proteins and the subsequent activation of the Ras-Raf-MEK-ERK signaling module. Phosphorylated ERK (p-ERK) then translocates to the nucleus, where it can phosphorylate and activate various transcription factors, thereby altering gene expression. This pathway plays a crucial role in the FGF19-mediated repression of key genes involved in bile acid synthesis.[4][5]

FGF15/19-mediated activation of the MAPK/ERK pathway in hepatocytes.

The JNK and STAT3 Signaling Pathways

In addition to the ERK pathway, FGF15/19 signaling in hepatocytes can also activate the c-Jun N-terminal kinase (JNK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][2] Activation of these pathways contributes to the diverse metabolic effects of FGF15/19, including the regulation of genes involved in glucose and lipid metabolism. The interplay between these signaling cascades allows for a fine-tuned response to the FGF15/19 signal originating from the gut.

Quantitative Analysis of Hepatic Target Gene Regulation

The indirect action of Fexaramine via FGF15/19 results in significant changes in the expression of specific genes in hepatocytes. The following tables summarize the quantitative data from various studies, primarily focusing on the effects of FGF15/19 treatment.

Regulation of Genes Involved in Bile Acid Homeostasis

A primary and well-documented effect of the Fexaramine-FGF15/19 axis is the potent repression of bile acid synthesis. This is mainly achieved by downregulating the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.

| Gene | Treatment | Fold Change in mRNA Expression | Cell/Animal Model | Reference |

| CYP7A1 | FGF19 (40 ng/mL, 6 hours) | ~0.2-fold (80% repression) | Primary Human Hepatocytes | [6] |

| CYP7A1 | FGF19 (80 ng/mL, 6 hours) | ~0.1-fold (90% repression) | Primary Mouse Hepatocytes | [7] |

| CYP7A1 | Fexaramine (in vivo) | Repressed | Mouse Liver | |

| SHP | FGF19 (40 ng/mL, 24 hours) | No significant change | Primary Human Hepatocytes | [6] |

| BSEP (ABCB11) | Fexaramine (in vivo) | No significant change in liver | Mouse Liver | [8] |

Note: The effect of Fexaramine on hepatic gene expression in vivo is a consequence of induced FGF15/19.

Regulation of Genes Involved in Glucose and Lipid Metabolism

The FGF15/19 signaling pathway also plays a crucial role in regulating hepatic glucose and lipid metabolism.

| Gene | Treatment | Fold Change in mRNA Expression | Cell/Animal Model | Reference |

| PGC-1α | FGF19 (1 µg/g, 6 hours) | ~0.4-fold | Mouse Liver | [9] |

| PEPCK | FGF19 (80 ng/mL, 6 hours) | ~0.5-fold | Primary Mouse Hepatocytes | [7] |

| G6Pase | FGF19 (80 ng/mL, 6 hours) | ~0.4-fold | Primary Mouse Hepatocytes | [7] |

| SREBP-1c | FGF19 | Repressed | Mouse Liver | [3] |

| PPARγ2 | FGF19 | Repressed | Mouse Liver | [3] |

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, this section provides detailed methodologies for key experiments.

In Vitro Treatment of Primary Hepatocytes with FGF19

Objective: To analyze the direct effects of FGF19 on gene expression in isolated hepatocytes.

Protocol:

-

Cell Culture: Primary human or mouse hepatocytes are isolated using a two-step collagenase perfusion method and plated on collagen-coated plates. Cells are maintained in Williams' Medium E supplemented with appropriate growth factors and antibiotics.

-

FGF19 Treatment: After allowing the hepatocytes to attach and form a monolayer (typically 24-48 hours), the culture medium is replaced with fresh medium containing recombinant human FGF19 at concentrations ranging from 10 to 100 ng/mL. A vehicle control (e.g., PBS or the buffer in which FGF19 is dissolved) is run in parallel.

-

Incubation: Cells are incubated with FGF19 for various time points, typically ranging from 1 to 24 hours, to capture both early and late gene expression changes.

-

RNA Isolation: At the end of the treatment period, total RNA is isolated from the hepatocytes using a TRIzol-based method or a commercial RNA isolation kit.

-

Gene Expression Analysis: The expression levels of target genes are quantified using quantitative real-time PCR (qPCR) or genome-wide transcriptomics (RNA-sequencing). For qPCR, validated primers for target genes (e.g., CYP7A1, SHP, PGC-1α) and a stable housekeeping gene (e.g., GAPDH, ACTB) are used.

In Vivo Fexaramine Treatment and Hepatic Gene Expression Analysis

Objective: To assess the indirect effects of Fexaramine on hepatic gene expression in an animal model.

Protocol:

-

Animal Model: Male C57BL/6J mice are typically used. The animals are housed under standard conditions with ad libitum access to food and water.

-

Fexaramine Administration: Fexaramine is administered orally via gavage at a typical dose of 100 mg/kg body weight, once daily for a specified period (e.g., 5-7 days). A vehicle control group receives the same volume of the vehicle (e.g., corn oil).

-

Tissue Collection: At the end of the treatment period, mice are euthanized, and liver and ileum tissues are collected and snap-frozen in liquid nitrogen for subsequent analysis.

-

RNA and Protein Isolation: Total RNA and protein are extracted from the liver and ileum tissues using standard protocols.

-

Gene and Protein Expression Analysis:

-

qPCR: The mRNA levels of target genes in the liver (CYP7A1, PGC-1α, etc.) and ileum (Fgf15, Shp) are quantified by qPCR.

-

Western Blot: Protein levels of key signaling molecules (e.g., p-ERK, total ERK) and target proteins in the liver can be assessed by Western blotting.

-

ELISA: Serum levels of FGF15 can be measured using a specific ELISA kit.

-

Chromatin Immunoprecipitation (ChIP) Assay in Hepatocytes

Objective: To investigate the binding of transcription factors to the promoter regions of target genes in response to FGF19 signaling.

Protocol:

-

Cell Treatment and Cross-linking: Primary hepatocytes are treated with FGF19 as described above. Following treatment, protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. The cross-linking reaction is quenched by the addition of glycine.

-

Cell Lysis and Chromatin Shearing: Cells are harvested and lysed to release the nuclei. The chromatin is then sheared into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the transcription factor of interest (e.g., a phosphorylated form of a transcription factor activated by ERK) or a negative control IgG. The antibody-chromatin complexes are then captured using protein A/G magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted from the antibody-bead complex.

-

Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating, and the DNA is purified.

-

DNA Analysis: The purified DNA is analyzed by qPCR using primers flanking the putative binding sites in the promoter regions of target genes.

Experimental workflow for Chromatin Immunoprecipitation (ChIP) in hepatocytes.

Logical Relationships and Conclusion

The regulation of hepatic gene expression by Fexaramine is a compelling example of inter-organ communication. The logical flow of this regulatory network underscores the elegance of physiological control mechanisms.

Logical flow of Fexaramine's indirect regulation of hepatic gene expression.

References

- 1. Direct and Indirect Effects of FGF15 and FGF19 on Liver Fibrosis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Fibroblast Growth Factor 15/19 Expression, Regulation, and Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms for increased expression of cholesterol 7α-hydroxylase (Cyp7a1) in lactating rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FGF15/FGFR4 Integrates Growth Factor Signaling with Hepatic Bile Acid Metabolism and Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. E-GEOD-29426 - Effect of FGF15 or FGF19 on mouse liver - OmicsDI [omicsdi.org]

- 9. FGF15/19 Regulates Hepatic Glucose Metabolism By Inhibiting the CREB-PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Fexaramine and Bile Acid Homeostasis: A Deep Dive into the Gut-Restricted FXR Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a master regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its systemic activation has shown therapeutic promise but is also associated with mechanism-based side effects. Fexaramine, a potent and selective FXR agonist, has emerged as a novel therapeutic tool due to its unique gut-restricted activity. When administered orally, Fexaramine exhibits minimal systemic exposure, thereby localizing its effects primarily to the intestine.[4][5] This targeted engagement of intestinal FXR triggers a cascade of signaling events that profoundly impact bile acid homeostasis and systemic metabolism, offering a promising strategy for treating metabolic disorders like obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD) with a potentially improved safety profile.[4][6][7] This technical guide delves into the core mechanisms of Fexaramine's action, presenting key quantitative data, detailed experimental protocols, and visual signaling pathways to provide a comprehensive resource for researchers in the field.

Introduction: The Enterohepatic Circulation and FXR

Bile acids are amphipathic molecules synthesized from cholesterol in the liver via two main pathways: the classic (or neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), and the alternative (or acidic) pathway.[8][9][10] After synthesis, they are conjugated to glycine or taurine, secreted into bile, and stored in the gallbladder.[11] Upon meal ingestion, bile acids are released into the small intestine to facilitate the digestion and absorption of fats and fat-soluble vitamins.[11] In the distal ileum, approximately 95% of bile acids are reabsorbed and returned to the liver via the portal circulation, a process known as enterohepatic circulation.[9][11]

This entire process is tightly regulated to maintain a stable bile acid pool size and prevent the accumulation of cytotoxic bile acids.[8][9] The Farnesoid X Receptor (FXR) acts as a central sensor in this regulatory network.[1] In the liver, FXR activation induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[12][13] In the intestine, FXR activation by bile acids induces the expression of Fibroblast Growth Factor 15 (FGF15 in mice, FGF19 in humans).[2][14] FGF15/19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor FGFR4, potently repressing CYP7A1 expression.[2][12][14] This gut-liver signaling axis is the primary physiological mechanism for bile acid feedback regulation.

Fexaramine (CAS 574013-66-4) is a potent, non-steroidal FXR agonist designed to specifically harness the power of the intestinal FXR pathway.[4][15][16] Its poor absorption into the bloodstream after oral administration confines its activity to the gut, mimicking the natural postprandial activation of FXR in the intestine while avoiding the systemic effects associated with liver FXR activation.[4][5]

Mechanism of Action: Fexaramine's Gut-Specific Signaling Cascade

Oral administration of Fexaramine initiates a signaling cascade primarily within the enterocytes of the distal small intestine.

Key Signaling Events:

-

Intestinal FXR Activation: Fexaramine binds to and activates FXR within the intestinal epithelial cells.

-

FGF15/19 Induction: Activated FXR potently induces the transcription and secretion of the enterokine FGF15 (in rodents) or FGF19 (in humans).[5][14]

-

Hepatic CYP7A1 Repression: FGF15/19 travels to the liver and signals through the FGFR4 receptor to strongly suppress the expression of CYP7A1.[2][14] This is the principal mechanism by which Fexaramine regulates bile acid synthesis.

-

Alteration of Bile Acid Pool: The suppression of CYP7A1 leads to a significant shift in the composition of the bile acid pool.[16][17]

-

TGR5 Signaling Crosstalk: Fexaramine treatment has been shown to alter the gut microbiome, favoring bacteria that produce secondary bile acids like lithocholic acid (LCA) and taurolithocholic acid (TLCA).[17] These specific bile acids are potent agonists for the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5). Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose tolerance and insulin sensitivity.[14][17][18]

Signaling Pathway Diagram

Caption: Fexaramine's gut-restricted FXR activation pathway.

Quantitative Data on Fexaramine's Effects

Studies in diet-induced obese (DIO) mouse models have provided key quantitative insights into the effects of Fexaramine.

Table 1: Effects of Fexaramine on Gene Expression in DIO Mice

| Gene | Tissue | Change vs. Vehicle | Significance | Reference |

| Fgf15 | Ileum | ~10-fold induction | p < 0.05 | [5] |

| Shp | Ileum | ~5-fold induction | p < 0.05 | [5] |

| Shp | Liver | No significant change | - | [5] |

| Cyp7a1 | Liver | ~75% reduction | p < 0.05 | [5][17] |

| Cyp8b1 | Liver | Significant reduction | p < 0.05 | [17] |

| Tgr5 | Ileum | Increased expression | p < 0.05 | [14] |

Table 2: Metabolic Effects of Fexaramine Treatment in DIO Mice

| Parameter | Change vs. Vehicle | Duration of Treatment | Significance | Reference |

| Body Weight | Reduced gain | 5 weeks | p < 0.05 | [5][7] |

| Fat Mass | Reduced | 5 weeks | p < 0.05 | [7] |

| Serum Insulin | Decreased | 5 weeks | p < 0.05 | [7] |

| Glucose Tolerance | Improved | 7-9 days | p < 0.05 | [17] |

| Hepatic Glucose Production | Suppressed | 5 weeks | p < 0.05 | [5][7] |

| Energy Expenditure | Increased | - | - | [4] |

| WAT Browning Markers | Increased | - | - | [5][17] |

| Serum GLP-1 | Increased | 6 days | p < 0.05 | [17] |

| Total Bile Acid Pool | No significant change | - | - | [17] |

Note: The specific fold changes and percentage reductions can vary between studies based on the exact experimental conditions, such as diet and duration of treatment.

Key Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for common experiments used to evaluate Fexaramine.

In Vivo Fexaramine Treatment in a Diet-Induced Obesity (DIO) Mouse Model

This protocol is designed to assess the metabolic effects of chronic oral Fexaramine administration.

Protocol:

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Diet: Mice are fed a high-fat diet (HFD; typically 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

-

Acclimation: Mice are acclimated to handling and oral gavage for one week prior to the start of treatment.

-

Grouping: Mice are randomized into two groups (n=8-10 per group) based on body weight:

-

Vehicle Control: 0.5% (w/v) carboxymethylcellulose (CMC) in water.

-

Fexaramine Treatment: 50-100 mg/kg body weight, suspended in vehicle.

-

-

Administration: Fexaramine or vehicle is administered daily via oral gavage for a period of 5-8 weeks. Body weight and food intake are monitored regularly.

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT): Performed after 4-5 weeks of treatment. Mice are fasted for 6 hours, followed by an oral gavage of glucose (2 g/kg). Blood glucose is measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.

-

Insulin Tolerance Test (ITT): Performed at least 3 days after the GTT. Mice are fasted for 4 hours, followed by an intraperitoneal (i.p.) injection of insulin (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes.

-

-

Tissue Collection: At the end of the study, mice are fasted for 6 hours and euthanized. Blood is collected via cardiac puncture for serum analysis (lipids, insulin, FGF15/19). Tissues (liver, ileum, white and brown adipose tissue) are rapidly dissected, weighed, and flash-frozen in liquid nitrogen for subsequent gene expression or protein analysis.

Experimental Workflow Diagram

Caption: Workflow for an in vivo study of Fexaramine in DIO mice.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the changes in mRNA levels of FXR target genes.

Protocol:

-

RNA Extraction: Total RNA is isolated from ~20-30 mg of frozen liver or ileum tissue using TRIzol reagent or a column-based kit according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: 1-2 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

qPCR Reaction: The qPCR reaction is set up in a 10-20 µL volume containing:

-

cDNA template (diluted 1:10)

-

Forward and reverse primers (10 µM stock)

-

SYBR Green Master Mix

-

Nuclease-free water

-

-

Thermocycling: The reaction is performed on a real-time PCR system with a standard cycling protocol:

-

Initial denaturation: 95°C for 10 min.

-

40 cycles of: 95°C for 15 sec, 60°C for 60 sec.

-

Melt curve analysis to ensure product specificity.

-

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Gapdh, Actb).

Broader Metabolic Implications and Therapeutic Potential

The gut-restricted activation of FXR by Fexaramine extends beyond bile acid homeostasis, creating a network of metabolic benefits. The induction of FGF15/19 signaling, coupled with GLP-1 secretion, contributes to:

-

Improved Glucose Homeostasis: Through suppression of hepatic gluconeogenesis and enhanced insulin sensitivity.[4][6][18]

-

Reduced Adiposity: By increasing energy expenditure and promoting the "browning" of white adipose tissue (WAT), which dissipates energy as heat.[4][5][17]

-

Lowered Inflammation: Systemic inflammatory markers are reduced in Fexaramine-treated animals.[7]

This multi-pronged metabolic improvement without the adverse effects associated with systemic FXR agonists (such as changes in cholesterol profiles) makes Fexaramine a highly attractive candidate for treating metabolic syndrome, type 2 diabetes, and NAFLD.[6][7]

Logical Relationship Diagram

Caption: Fexaramine's therapeutic effects logic map.

Conclusion and Future Directions

Fexaramine represents a paradigm of tissue-selective pharmacology. By confining FXR activation to the intestine, it uncouples the beneficial gut-liver signaling axis from direct hepatic FXR engagement, leading to potent, positive effects on bile acid homeostasis and whole-body metabolism. The data strongly support its potential as a therapeutic agent for a range of metabolic diseases.

Future research should focus on translating these preclinical findings to human subjects, carefully evaluating the efficacy and safety of gut-restricted FXR agonists. Further exploration of the interplay between intestinal FXR activation, the gut microbiome, and immune responses will continue to uncover novel mechanisms and therapeutic opportunities. The detailed protocols and pathways provided herein serve as a foundational guide for researchers aiming to build upon this promising area of drug discovery.

References

- 1. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 3. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile Acid Metabolism: Synthesis, Transport, and Microbiota Interactions - Creative Proteomics [creative-proteomics.com]

- 9. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SMPDB [smpdb.ca]

- 11. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 12. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combined deletion of Fxr and Shp in mice induces Cyp17a1 and results in juvenile onset cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacologic modulation of bile acid-FXR-FGF15/19 pathway for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Fexaramine - LKT Labs [lktlabs.com]

- 17. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Fexarene Luciferase Reporter Assay for Farnesoid X Receptor (FXR) Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, playing a pivotal role in the regulation of bile acid, lipid, and glucose metabolism.[1][2] Its significance in these metabolic pathways has established FXR as a key therapeutic target for a range of conditions, including non-alcoholic fatty liver disease (NAFLD), cholestasis, and metabolic syndrome.[3] Fexarene, a potent and selective nonsteroidal FXR agonist, has emerged as a valuable tool for studying the physiological and pathological functions of this receptor.[4][5]

This document provides detailed application notes and protocols for a luciferase reporter assay designed to quantify the activation of FXR by this compound. The luciferase reporter assay is a highly sensitive and quantitative method for studying gene expression and is particularly well-suited for screening compounds that modulate the activity of nuclear receptors.[6][7] In this assay, host cells are engineered to express the FXR protein and a luciferase reporter gene, which is under the transcriptional control of an FXR-responsive promoter. When this compound activates FXR, it leads to the expression of luciferase, and the resulting luminescence is directly proportional to the degree of FXR activation.[3]

Principle of the Assay

The this compound FXR luciferase reporter assay operates on the principle of ligand-dependent transactivation of a reporter gene.[3] The fundamental components of this assay system include:

-

Host Cells: Mammalian cell lines that are easily transfectable and provide a suitable environment for FXR signaling, such as HEK293 or HepG2 cells.[3]

-

FXR Expression Vector: A plasmid that encodes the human FXR protein, ensuring a robust response to agonist treatment through constitutive expression.[3]

-

Luciferase Reporter Vector: A plasmid containing the firefly luciferase gene positioned downstream of a promoter that includes multiple copies of an FXR response element (FXRE).[3]

Upon treatment with this compound, the ligand binds to the ligand-binding domain of FXR. This binding event induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR).[3][8] The resulting FXR/RXR heterodimer then binds to the FXREs within the luciferase reporter plasmid, recruiting coactivators and initiating the transcription of the luciferase gene.[3][8] The expressed luciferase enzyme subsequently catalyzes the ATP-dependent oxidation of its substrate, D-luciferin, which results in the emission of light.